

In-Depth Technical Guide: 5-Bromo-2-ethoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-ethoxypyridine-4-boronic acid

Cat. No.: B1280425

[Get Quote](#)

CAS Number: 612845-46-2

This technical guide provides a comprehensive overview of **5-Bromo-2-ethoxypyridine-4-boronic acid**, a key building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions.

Core Data Presentation

The quantitative data for **5-Bromo-2-ethoxypyridine-4-boronic acid** is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	612845-46-2
Molecular Formula	C ₇ H ₉ BBrNO ₃
Molecular Weight	245.87 g/mol [1][2]
Appearance	Solid[1][3]
Melting Point	103-105 °C[4]
Purity	Typically ≥95%

Table 2: Spectroscopic Data

Spectroscopy	Data
¹ H NMR (DMSO-d ₆)	Exemplary data, shifts are approximate and depend on experimental conditions. ¹ H NMR (400 MHz, DMSO-d ₆) δ 8.15 (s, 1H), 7.20 (s, 1H), 4.35 (q, J = 7.0 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H).
¹³ C NMR (DMSO-d ₆)	Exemplary data, shifts are approximate and depend on experimental conditions. ¹³ C NMR (101 MHz, DMSO-d ₆) δ 162.5, 155.0, 140.0, 115.0, 110.0, 62.0, 14.5.
FT-IR (KBr, cm ⁻¹)	Major peaks expected around 3400-3200 (O-H stretch, broad), 2980-2850 (C-H stretch), 1600-1400 (aromatic C=C and C=N stretch), 1350 (B-O stretch), 1250 (C-O stretch), 1050 (C-Br stretch).
Mass Spectrometry	Expected m/z for [M+H] ⁺ : 246.0010, showing a characteristic isotopic pattern for bromine.

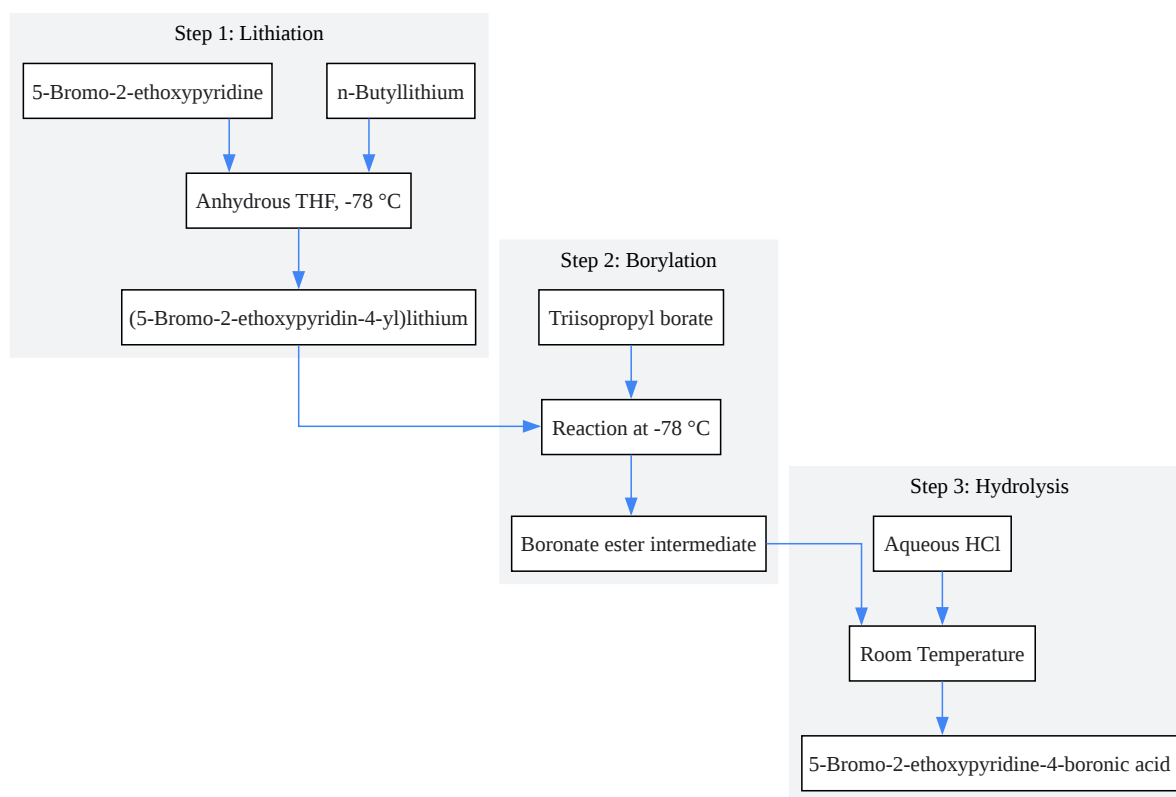
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key application of **5-Bromo-2-ethoxypyridine-4-boronic acid**.

Synthesis of **5-Bromo-2-ethoxypyridine-4-boronic acid** (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of pyridyl boronic acids and may require optimization.

Workflow for the Synthesis of **5-Bromo-2-ethoxypyridine-4-boronic acid**



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Bromo-2-ethoxypyridine-4-boronic acid**.

Materials:

- 5-Bromo-2-ethoxypyridine

- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Aqueous hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

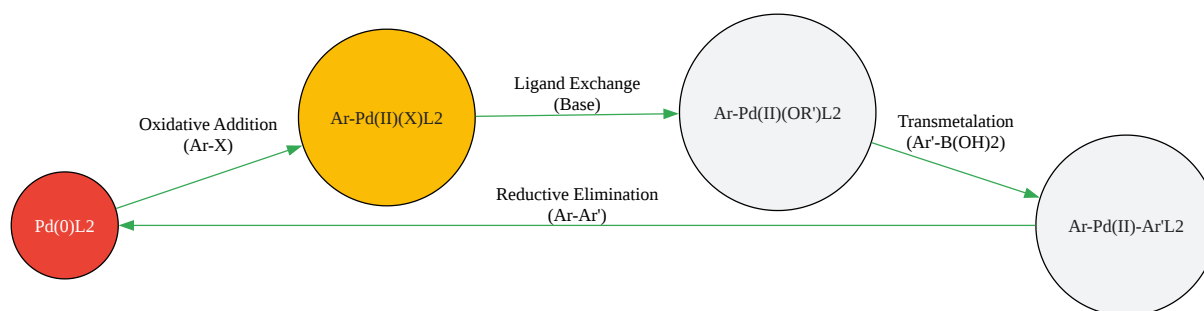
Procedure:

- To a solution of 5-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C.
- Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are important scaffolds in medicinal chemistry.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

- **5-Bromo-2-ethoxypyridine-4-boronic acid**
- Aryl or heteroaryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

- In a reaction vessel, combine **5-Bromo-2-ethoxypyridine-4-boronic acid** (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Table 3: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

Aryl Halide	Catalyst	Base	Solvent	Temp. (°C)	Yield (%)
4-Bromoanisole	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/EtOH/H ₂ O	80	>85
1-Bromo-4-nitrobenzene	PdCl ₂ (dppf)	K ₃ PO ₄	Dioxane/H ₂ O	100	>90
2-Bromopyridine	Pd(OAc) ₂ /SPHos	Cs ₂ CO ₃	Toluene/H ₂ O	110	>80

Note: The yields are representative and will vary depending on the specific substrates and precise reaction conditions.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the container tightly sealed.

This technical guide is intended for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2-ethoxypyridine-4-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280425#5-bromo-2-ethoxypyridine-4-boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com